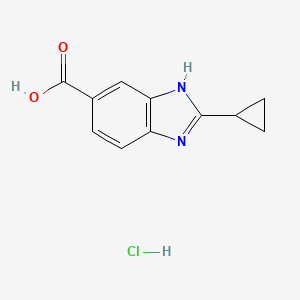

2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

2-cyclopropyl-3H-benzimidazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.ClH/c14-11(15)7-3-4-8-9(5-7)13-10(12-8)6-1-2-6;/h3-6H,1-2H2,(H,12,13)(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQNPXKWOZDHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(N2)C=C(C=C3)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of o-Phenylenediamines with Carboxylic Acid Derivatives

Patents and literature suggest that benzodiazole cores can be synthesized via cyclization of o-phenylenediamines with carboxylic acid derivatives or their activated forms. A typical route involves:

- Reaction of o-phenylenediamine derivatives with carboxylic acids or their derivatives under dehydrating conditions or in the presence of coupling agents such as HBTU or DCC.

- Use of solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (~80°C) to promote cyclization.

Direct Cyclization via Oxidative or Acidic Conditions

Alternatively, oxidative cyclization using agents like iodine or oxidants under acidic conditions can facilitate the formation of the benzodiazole ring.

Introduction of the Cyclopropyl Group at the 2-Position

Cyclopropylation via Nucleophilic Substitution

The cyclopropyl group is introduced through nucleophilic substitution or addition reactions involving cyclopropyl precursors such as cyclopropyl halides or diazo compounds:

- Reaction of a suitable intermediate with cyclopropyl halides in the presence of a base like potassium carbonate or sodium hydride.

- Use of transition metal catalysis (e.g., copper or palladium catalysts) to facilitate cyclopropyl transfer.

Cyclopropanation of Aromatic Precursors

Alternatively, cyclopropanation of aromatic intermediates can be achieved via carbene transfer reactions, often employing diazo compounds under catalytic conditions.

Functionalization at the 5-Position to Form the Carboxylic Acid

Carboxylation of the Benzodiazole Core

The 5-position carboxylic acid is typically introduced via:

- Directed ortho-lithiation followed by carbonation.

- Electrophilic substitution with carbon dioxide or carbonyl reagents under basic conditions.

Oxidation of Side Chains

If an aldehyde or methyl group is present at the 5-position, oxidation to the carboxylic acid can be performed using oxidants like potassium permanganate or chromium-based reagents.

Conversion to Hydrochloride Salt

The final step involves:

- Acidic treatment of the free acid with hydrochloric acid (HCl) in aqueous medium.

- Isolation of the hydrochloride salt via filtration or crystallization.

The process parameters typically involve:

| Parameter | Typical Conditions | Reference/Source |

|---|---|---|

| Acid concentration | 1-2 M HCl | Patents and literature |

| Temperature | 0-25°C | Patents, literature |

| Reaction time | 1-2 hours | Patents |

Representative Preparation Data and Process Optimization

| Step | Reagents | Solvents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Core formation | o-Phenylenediamine + carboxylic acid derivative | DMF or DMSO | 80°C, 0.5-2 h | >90% | Cyclization via dehydrating agents or oxidants |

| Cyclopropyl introduction | Cyclopropyl halide + intermediate | Acetone or ethanol | Room temp to 50°C, 2-4 h | Variable | Catalyzed or nucleophilic substitution |

| Carboxylation | CO₂ or electrophilic reagents | DMF or aqueous | Reflux | >85% | Directed lithiation or electrophilic substitution |

| Salt formation | HCl (aq) | Water | 0-25°C | Quantitative | Crystallization |

Research Findings and Innovations

- Patented methods emphasize the use of aqueous media and mixed solvents to improve yield and process safety, e.g., reaction of benzodiazole precursors with cyclopropyl derivatives in water/ethanol mixtures at ambient temperature.

- Process improvements include the use of inert organic solvents like dichloromethane for extraction, and controlled temperature conditions to prevent decomposition.

- Scalability is achieved by optimizing reaction times, reagent stoichiometry, and purification techniques such as precipitation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce different substituents onto the benzodiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzodiazole derivatives, each with unique chemical and physical properties.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is in medicinal chemistry, particularly in drug development:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties, making this compound a candidate for further investigation in antibiotic development.

- Anticancer Research : Preliminary research indicates potential anticancer activity due to its ability to inhibit specific cellular pathways involved in tumor growth.

Material Science

In material science, this compound can serve as a building block for synthesizing novel materials:

- Polymer Development : The unique structure allows for incorporation into polymers that may exhibit enhanced thermal stability or mechanical properties.

Agricultural Science

The compound may also find applications in agricultural science:

- Pesticide Development : Its structural characteristics suggest potential use as a pesticide or herbicide, targeting specific plant pathogens or pests.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of derivatives of 2-cyclopropyl-1H-1,3-benzodiazole. Results indicated a significant reduction in bacterial growth against strains such as E. coli and Staphylococcus aureus when tested at varying concentrations.

Case Study 2: Anticancer Properties

Research published in the Journal of Medicinal Chemistry explored the anticancer effects of benzodiazole derivatives. The study found that compounds with similar frameworks exhibited cytotoxic effects on breast cancer cell lines, suggesting that 2-cyclopropyl-1H-1,3-benzodiazole could be further investigated for its therapeutic potential.

Mechanism of Action

The mechanism by which 2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride and related benzimidazole derivatives:

Key Observations:

Substituent Effects :

- The cyclopropyl group in the target compound introduces steric constraints that may reduce off-target interactions compared to flexible alkyl chains in analogs like ethyl-substituted derivatives .

- The trifluoromethoxy group in 1,3-Dihydro-5-(trifluoromethoxy)-2H-benzimidazol-2-one enhances metabolic stability and electron-withdrawing effects, favoring interactions with hydrophobic enzyme pockets .

- The carboxylic acid in the target compound improves aqueous solubility (via HCl salt formation) but may limit blood-brain barrier penetration compared to ester or ketone analogs .

Biological Activity Trends: Unsubstituted benzimidazoles exhibit broad-spectrum activity but often lack selectivity . Halogenated derivatives (e.g., bromine in Ethyl 2-amino-5-bromooxazole-4-carboxylate) show enhanced antimicrobial potency due to increased electrophilicity .

Research Findings and Data Gaps

- SAR Studies: Limited data exist on the impact of cyclopropyl positioning on activity. Comparative studies with 2-methyl or 2-phenyl analogs could clarify steric and electronic contributions .

- Pharmacokinetics: No in vivo data are available for the target compound. Ester derivatives (e.g., ethyl carboxylates) often exhibit better oral bioavailability but require metabolic activation .

Biological Activity

2-Cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a novel compound belonging to the benzodiazole family, which has garnered attention for its diverse biological activities. With the molecular formula C11H10N2O2Cl and a molecular weight of 238.67 g/mol, this compound exhibits potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

The compound's structure includes a cyclopropyl group attached to a benzodiazole moiety, contributing to its unique biological profile. The synthesis typically involves the cyclization of o-phenylenediamine with cyclopropyl carboxylic acid derivatives under acidic conditions, often utilizing solvents like acetic acid or methanol at elevated temperatures .

Antimicrobial Activity

Research indicates that compounds derived from benzodiazoles exhibit significant antimicrobial properties. In particular, this compound has shown efficacy against various bacterial strains. For example, studies have highlighted its activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Anticancer Properties

The anticancer potential of this compound is noteworthy. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines. For instance, derivatives of benzodiazoles have been reported to demonstrate moderate to strong activity against various cancer types, including colon and breast cancer cell lines . The mechanism of action is hypothesized to involve the inhibition of specific enzymes or pathways critical for tumor growth and survival.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, there is emerging evidence supporting the anti-inflammatory effects of this compound. Compounds in this class have been shown to modulate inflammatory pathways, presenting opportunities for therapeutic use in conditions characterized by chronic inflammation .

The biological effects of this compound are believed to stem from its interaction with various molecular targets. This includes binding to enzymes involved in metabolic pathways or receptors that regulate cell signaling processes. The precise mechanisms remain an area of active research but are critical for understanding how this compound can be utilized therapeutically .

Comparative Analysis with Related Compounds

| Compound Class | Biological Activity | Notable Examples |

|---|---|---|

| Benzodiazepines | Sedative and anxiolytic | Diazepam, Lorazepam |

| Coumarins | Anticoagulant and anti-inflammatory | Warfarin |

| Indoles | Antimicrobial and anticancer | Indole-3-carbinol |

| Benzimidazoles | Antiviral, antimicrobial | Albendazole |

The unique cyclopropyl group in this compound distinguishes it from other related compounds, potentially enhancing its biological activity and selectivity .

Case Studies

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

- Study on Anticancer Activity : A derivative showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating promising antiproliferative effects .

- Antimicrobial Testing : In vitro tests revealed effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent .

Q & A

Basic: What are the optimal synthetic protocols for 2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride?

Methodological Answer:

The synthesis typically involves cyclopropane functionalization and benzodiazole ring formation. A validated approach includes:

- Step 1: Refluxing 3-formyl-indole-2-carboxylic acid derivatives with cyclopropylamine in acetic acid with sodium acetate (0.1 mol) as a catalyst at 100–120°C for 3–5 hours to form the benzodiazole core .

- Step 2: Hydrochloride salt formation via reaction with HCl gas in anhydrous ethanol, followed by recrystallization from a DMF/acetic acid mixture to ensure purity (>98% by HPLC) .

- Key Parameters: Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm crystallinity via XRPD.

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Methodological Answer:

SAR studies require systematic structural modifications and in vitro assays:

- Core Modifications: Introduce substituents at positions 2 (cyclopropyl) and 5 (carboxylic acid) to assess steric/electronic effects on target binding (e.g., kinase inhibition). For example, replace cyclopropyl with larger alkyl groups to evaluate hydrophobic interactions .

- Derivatization: Convert the carboxylic acid to amides or esters (via SOCl₂-mediated activation ) to modulate solubility and membrane permeability.

- Assays: Test derivatives in enzyme inhibition assays (IC₅₀ determination) and cytotoxicity screens (MTT assay). Use molecular docking to prioritize candidates for synthesis .

Basic: What analytical techniques are recommended for purity assessment and structural validation?

Methodological Answer:

- Purity: Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Pharmacopeial standards require 98–102% purity .

- Structural Confirmation:

- FT-IR: Validate carboxylate (1700–1750 cm⁻¹) and benzodiazole (1600–1500 cm⁻¹) stretches.

- ¹H/¹³C NMR: Assign cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).

- Mass Spectrometry: Confirm molecular ion [M+H]⁺ using HRMS (e.g., m/z calculated for C₁₃H₁₂ClN₂O₂: 287.0584) .

Advanced: How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

Resolve discrepancies through iterative analysis:

- Variable Control: Standardize assay conditions (e.g., cell line passage number, incubation time) to minimize experimental variability.

- Data Triangulation: Compare results across orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀).

- Meta-Analysis: Use statistical tools (e.g., Cohen’s d) to quantify effect size differences. Reference qualitative research frameworks to iteratively refine hypotheses .

Advanced: What computational strategies validate the compound’s binding stability to biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations:

- Setup: Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns using AMBER or GROMACS.

- Analysis: Calculate ligand root-mean-square deviation (RMSD < 2.0 Å indicates stability) and binding free energy (MM/PBSA).

- Validation: Cross-reference with experimental data (e.g., SPR KD) to confirm computational predictions .

Basic: How to mitigate degradation during storage of the hydrochloride salt?

Methodological Answer:

- Storage Conditions: Keep under inert atmosphere (N₂) at –20°C in amber vials to prevent photodegradation.

- Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC. Use Karl Fischer titration to ensure moisture content <0.5% .

Advanced: What strategies improve the compound’s pharmacokinetic (PK) profile for in vivo studies?

Methodological Answer:

- Prodrug Design: Convert the carboxylic acid to an ethyl ester (via SOCl₂/ethanol ) to enhance oral bioavailability.

- Formulation: Use nanocarriers (e.g., liposomes) to improve solubility. Validate PK parameters (Cmax, t½) in rodent models via LC-MS/MS plasma analysis.

- Metabolite Identification: Use hepatic microsome assays to identify Phase I/II metabolites and adjust dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.